molecular formula C7H5NO3 B8647331 3,4,5-Trihydroxybenzonitrile CAS No. 38897-26-6

3,4,5-Trihydroxybenzonitrile

Cat. No.: B8647331
CAS No.: 38897-26-6
M. Wt: 151.12 g/mol
InChI Key: OHCQBZQVFIBAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trihydroxybenzonitrile is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,5-Trihydroxybenzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with a substituted benzaldehyde or benzoic acid derivative. Introduce the nitrile group via cyanation using reagents like KCN/CuCN under controlled pH (e.g., acidic or basic conditions). Optimize hydroxylation via demethylation of methoxy precursors (e.g., using BBr₃ in anhydrous dichloromethane). Monitor reaction progress with TLC or HPLC. For optimization, employ Design of Experiments (DOE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups. Validate purity using NMR (¹H/¹³C) and HPLC .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C. Use desiccants (silica gel) to minimize moisture absorption. For handling, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (analogous to related benzonitriles in ). Use fume hoods to limit inhalation of particulates .

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% formic acid). Compare retention times against certified standards.
  • NMR : Analyze ¹H (δ 6.5–7.5 ppm for aromatic protons) and ¹³C spectra (δ 115–120 ppm for nitrile carbon).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) via ESI-MS.
  • FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) functional groups .

Q. What are the stability limitations of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 3, 7, 9) and analyze over 48 hours. Degradation is expected under alkaline conditions due to nitrile hydrolysis.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the antioxidant mechanism of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of phenolic O–H bonds to predict radical scavenging efficiency.
  • Molecular Docking : Simulate interactions with biological targets (e.g., ROS-generating enzymes like NADPH oxidase) using software like AutoDock Vina. Validate with in vitro assays (e.g., DPPH radical scavenging) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Perform orthogonal validation:

  • Replicate assays (e.g., MIC, IC₅₀) under standardized conditions (pH, temperature, cell lines).
  • Cross-validate using multiple techniques (e.g., fluorescence-based vs. colorimetric assays).
  • Analyze batch-to-batch variability in compound purity via HPLC-MS .
    用它!帮你看懂文献数据图,更好描述实验结果
    00:17

Q. How can synthetic routes be optimized to scale up this compound production while minimizing side reactions?

  • Methodology : Apply green chemistry principles:

  • Replace toxic solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use continuous-flow reactors to enhance heat/mass transfer and reduce byproducts.
  • Optimize catalysis (e.g., Pd/C for hydrogenation) via Response Surface Methodology (RSM) .

Q. What spectroscopic methods are most suitable for characterizing degradation pathways of this compound under oxidative stress?

  • Methodology :

  • LC-MS/MS : Identify degradation products (e.g., quinones or carboxylic acids) via fragmentation patterns.
  • EPR Spectroscopy : Detect transient free radicals during oxidation.
  • UV-Vis Kinetics : Monitor absorbance changes at λ = 280 nm to track reaction rates .

Q. How does the stereoelectronic environment of this compound influence its interaction with biological membranes?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using GROMACS.
  • Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess amphiphilicity.
  • Fluorescence Anisotropy : Quantify membrane fluidity changes in liposome models .

Q. What in vitro and in vivo models are appropriate for evaluating the neuroprotective potential of this compound?

  • Methodology :
  • In Vitro : Use SH-SY5Y neurons exposed to H₂O₂ or Aβ oligomers. Measure viability via MTT assay and ROS levels with DCFH-DA.
  • In Vivo : Administer to transgenic Alzheimer’s mice (e.g., APP/PS1). Assess cognitive performance (Morris water maze) and biomarker levels (ELISA for tau, Aβ) .

Properties

CAS No.

38897-26-6

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3,4,5-trihydroxybenzonitrile

InChI

InChI=1S/C7H5NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H

InChI Key

OHCQBZQVFIBAIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture containing 23.5 g. of gallamide, 180 ml. of ethyl acetate and 35 ml. of thionylchloride was refluxed for about 18 hours. The volatile contents were removed by evaporation in vacuo and the resulting residue dissolved in 215 ml. of water. This aqueous solution was heated to about 90° C. until the evolution of gas had ceased. The aqueous solution was filtered through charcoal and the water removed from the filtrate by evaporation. 18 g. of gallonitrile were obtained melting at about 219° C. with decomposition (86% yield). Other nitriles useful as starting materials can be prepared similarly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.